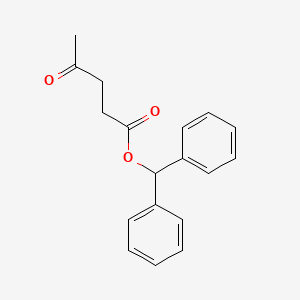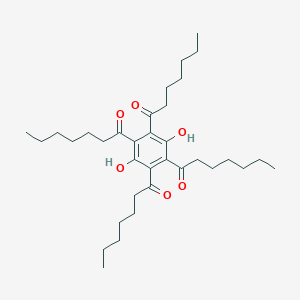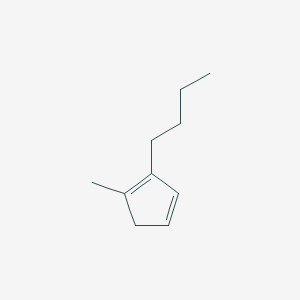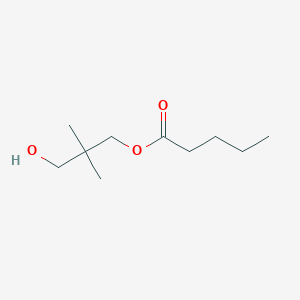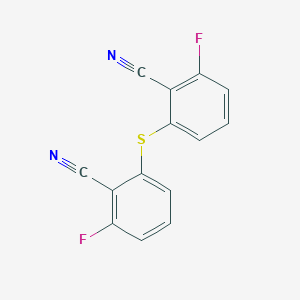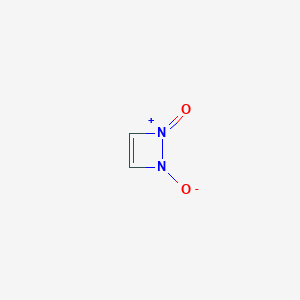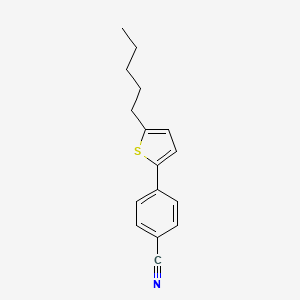
4-(5-Pentylthiophen-2-YL)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Pentylthiophen-2-YL)benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a thiophene ring substituted with a pentyl group at the 5-position and a benzonitrile moiety at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentylthiophen-2-YL)benzonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources.
Substitution with Pentyl Group: The thiophene ring is then alkylated with a pentyl halide (e.g., pentyl bromide) using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling with Benzonitrile: The final step involves the coupling of the substituted thiophene with benzonitrile. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Pentylthiophen-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
4-(5-Pentylthiophen-2-YL)benzonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with tailored properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(5-Pentylthiophen-2-YL)benzonitrile depends on its specific application. In organic electronics, its effectiveness is attributed to its ability to facilitate charge transport and its favorable electronic properties. The thiophene ring and benzonitrile moiety contribute to the compound’s conjugated system, enhancing its electron mobility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile: This compound has a similar thiophene-benzonitrile structure but with a methoxyphenyl substituent.
4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile: Another structurally similar compound with a dimethylamino group.
Uniqueness
4-(5-Pentylthiophen-2-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The pentyl group enhances its solubility and processability, making it suitable for various applications in materials science and organic electronics.
Propriétés
Numéro CAS |
141778-53-2 |
|---|---|
Formule moléculaire |
C16H17NS |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
4-(5-pentylthiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C16H17NS/c1-2-3-4-5-15-10-11-16(18-15)14-8-6-13(12-17)7-9-14/h6-11H,2-5H2,1H3 |
Clé InChI |
JKIMJUDBXNLNNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(S1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


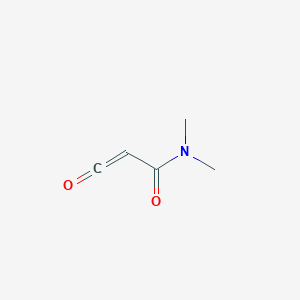
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)


![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)

